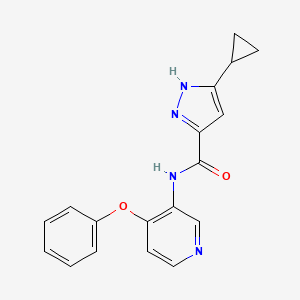![molecular formula C22H30FN3O2S B7573463 5-Fluoro-8-[[4-(1-methylsulfonylazepan-2-yl)piperidin-1-yl]methyl]quinoline](/img/structure/B7573463.png)
5-Fluoro-8-[[4-(1-methylsulfonylazepan-2-yl)piperidin-1-yl]methyl]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-8-[[4-(1-methylsulfonylazepan-2-yl)piperidin-1-yl]methyl]quinoline, also known as "AZD6482," is a small molecule drug that has been synthesized and investigated for its potential use in scientific research.
作用机制
The mechanism of action of AZD6482 involves inhibition of the ATR protein, which is involved in DNA damage response. ATR is activated in response to DNA damage, and helps to prevent the replication of damaged DNA. By blocking the activity of ATR, AZD6482 can prevent cancer cells from repairing their DNA, leading to cell death. In addition, AZD6482 has been shown to protect neurons from damage by activating a protein called Nrf2, which helps to reduce oxidative stress and inflammation.
Biochemical and Physiological Effects:
AZD6482 has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In cancer research, AZD6482 has been shown to inhibit the growth of cancer cells and induce cell death. In neurological disorders, AZD6482 has been shown to protect neurons from damage and improve cognitive function. In infectious diseases, AZD6482 has been shown to inhibit viral replication and reduce viral load.
实验室实验的优点和局限性
One advantage of using AZD6482 in lab experiments is its specificity for the ATR protein, which allows for targeted inhibition of DNA damage response in cancer cells. In addition, AZD6482 has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development. However, one limitation of using AZD6482 in lab experiments is its relatively high cost, which may limit its accessibility for some researchers.
未来方向
There are several future directions for the investigation and development of AZD6482. One area of focus is the development of combination therapies that incorporate AZD6482 with other cancer drugs, in order to enhance its efficacy and reduce the risk of drug resistance. Another area of focus is the investigation of AZD6482 in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is potential for the development of AZD6482 as a therapeutic agent for infectious diseases, particularly in the treatment of hepatitis C virus.
合成方法
The synthesis of AZD6482 involves several steps, starting with the reaction of 2-chloro-8-fluoroquinoline with 4-(1-methylsulfonylazepan-2-yl)piperidine in the presence of a base. The resulting intermediate is then reacted with a benzyl chloride derivative, followed by deprotection of the benzyl group to yield the final product.
科学研究应用
AZD6482 has been investigated for its potential use in a variety of scientific research applications, including cancer research, neurological disorders, and infectious diseases. In cancer research, AZD6482 has been shown to inhibit the growth of cancer cells by blocking the activity of a protein called ATR, which is involved in DNA damage response. In neurological disorders, AZD6482 has been investigated for its potential to protect neurons from damage and improve cognitive function. In infectious diseases, AZD6482 has been shown to inhibit the replication of certain viruses, including hepatitis C virus.
属性
IUPAC Name |
5-fluoro-8-[[4-(1-methylsulfonylazepan-2-yl)piperidin-1-yl]methyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30FN3O2S/c1-29(27,28)26-13-4-2-3-7-21(26)17-10-14-25(15-11-17)16-18-8-9-20(23)19-6-5-12-24-22(18)19/h5-6,8-9,12,17,21H,2-4,7,10-11,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHGHWAQUDLVEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCCC1C2CCN(CC2)CC3=C4C(=C(C=C3)F)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-8-[[4-(1-methylsulfonylazepan-2-yl)piperidin-1-yl]methyl]quinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]methyl]oxane-4-carboxamide](/img/structure/B7573384.png)
![1-N-methyl-1-N'-[2-(2-methylbenzimidazol-1-yl)ethyl]cyclobutane-1,1-dicarboxamide](/img/structure/B7573393.png)
![5-[4-(Cyclohexylmethyl)piperazine-1-carbonyl]thiophene-3-carboxamide](/img/structure/B7573401.png)
![2-phenyl-N-[[6-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]pyrimidin-4-amine](/img/structure/B7573402.png)
![2-[2-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]oxybenzonitrile](/img/structure/B7573411.png)
![N-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]methyl]-N-methyl-1H-imidazole-5-carboxamide](/img/structure/B7573419.png)
![N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]quinoxalin-2-amine](/img/structure/B7573446.png)

![N-[(1-ethylimidazol-2-yl)methyl]-1-(4-methylpyrazol-1-yl)propan-2-amine](/img/structure/B7573453.png)
![2-[2-[(Dimethylamino)methyl]morpholin-4-yl]-6-fluorobenzonitrile](/img/structure/B7573460.png)
![1-(2,3-Dihydroindol-1-yl)-2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-ylamino)propan-1-one](/img/structure/B7573471.png)
![N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7573472.png)
![Cyclopropyl-[2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7573479.png)
![2-Methyl-4-[(5-pyridin-4-ylpyrazol-1-yl)methyl]-1,3-thiazole](/img/structure/B7573484.png)